N-Acetyl-3-(phenylthio)alanine

Description

N-Acetyl-3-(phenylthio)alanine (CAS: 20640-68-0), also known as S-phenylmercapturic acid (PMA), is a sulfur-containing amino acid derivative. Its molecular formula is C₁₁H₁₃NO₃S, with a molecular weight of 239.29 g/mol . Structurally, it consists of an alanine backbone modified by an acetylated amino group and a phenylthio (-S-C₆H₅) substituent at the β-carbon. This compound is a metabolite of xenobiotics, particularly aromatic hydrocarbons, and is used as a biomarker in toxicological studies .

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

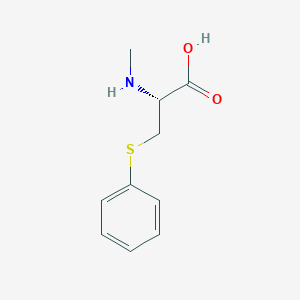

IUPAC Name |

(2R)-2-(methylamino)-3-phenylsulfanylpropanoic acid |

InChI |

InChI=1S/C10H13NO2S/c1-11-9(10(12)13)7-14-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m0/s1 |

InChI Key |

LTBUKAZTCAKADZ-VIFPVBQESA-N |

Isomeric SMILES |

CN[C@@H](CSC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CNC(CSC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-S-phenyl-L-cysteine can be synthesized through the acylation of L-cysteine with an acylating agent such as N-acylbenzotriazole . The reaction typically involves the use of solvents like ethanol and requires specific reaction conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of N-Acetyl-S-phenyl-L-cysteine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-pressure liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-S-phenyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed: The major products formed from these reactions include various derivatives of N-Acetyl-S-phenyl-L-cysteine, which can be used for further chemical analysis and applications .

Scientific Research Applications

N-Acetyl-S-phenyl-L-cysteine has a wide range of scientific research applications. It is used as a biomarker for benzene exposure in toxicology studies . In chemistry, it is used as a reference standard for analytical methods such as HPLC and gas chromatography . In biology and medicine, it is studied for its potential antioxidant properties and its role in cellular redox balance . Additionally, it has applications in the pharmaceutical industry for the development of drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of N-Acetyl-S-phenyl-L-cysteine involves its role as an antioxidant. It stimulates the synthesis of glutathione, a crucial antioxidant in the body, and enhances the activity of glutathione-S-transferase . This compound also scavenges free radicals and inhibits the activation of NF-kB, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

S-Benzylmercapturic Acid (BMA)

- Structure : Features a benzylthio (-S-CH₂C₆H₅) group instead of phenylthio.

- Molecular Formula: C₁₂H₁₅NO₃S; Molecular Weight: 253.31 g/mol .

- Key Differences :

N-Acetyl-S-(4-fluorophenyl)-cysteine

- Structure : Contains a para-fluorophenylthio (-S-C₆H₄F) group.

- Molecular Formula: C₁₁H₁₂FNO₃S; Molecular Weight: 257.28 g/mol .

- Key Differences :

N-Acetyl-3-((2-chloropropyl)thio)alanine Methyl Ester

- Structure : Chloropropylthio (-S-CH₂CHClCH₃) substituent and methyl ester.

- Molecular Formula: C₉H₁₆ClNO₃S; Molecular Weight: 253.77 g/mol .

- Demonstrated mutagenic activity in Salmonella typhimurium assays, unlike PMA .

N-Acetyl-DL-phenylalanine

- Structure : Lacks sulfur; features a phenyl (-C₆H₅) group instead of phenylthio.

- Molecular Formula: C₁₁H₁₃NO₃; Molecular Weight: 207.23 g/mol .

- Key Differences :

N-Acetyl-S-propylcysteine

- Structure : Propylthio (-S-CH₂CH₂CH₃) substituent.

- Molecular Formula: C₈H₁₅NO₃S; Molecular Weight: 205.27 g/mol .

- Key Differences :

Structural and Functional Comparison Table

Research Findings and Implications

- Metabolic Pathways : PMA and its analogs are primarily glutathione conjugates, but substituents like fluorine or chlorine alter oxidation susceptibility and excretion rates .

- Toxicity Profiles: Chlorinated derivatives (e.g., 2-chloropropylthio) exhibit mutagenicity, whereas PMA itself is non-mutagenic, highlighting the impact of substituents on safety .

- Applications : Fluorinated analogs are valuable in tracking metabolic stability, while PMA remains critical in occupational health monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.